molecular formula C18H25F2N3O B7189074 N-(2,5-difluorophenyl)-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide

N-(2,5-difluorophenyl)-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide

Cat. No.: B7189074
M. Wt: 337.4 g/mol
InChI Key: ZKVGBLBBQKWWIT-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a difluorophenyl ring, a piperidinylmethyl group, and a pyrrolidinyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2N3O/c19-15-4-5-16(20)17(10-15)21-18(24)13-23-9-6-14(12-23)11-22-7-2-1-3-8-22/h4-5,10,14H,1-3,6-9,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVGBLBBQKWWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCN(C2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Piperidinylmethyl Intermediate: This step involves the reaction of piperidine with a suitable alkylating agent to form the piperidinylmethyl group.

    Formation of the Pyrrolidinyl Intermediate: Pyrrolidine is reacted with an appropriate reagent to introduce the desired substituents.

    Coupling Reaction: The piperidinylmethyl and pyrrolidinyl intermediates are coupled with 2,5-difluorophenyl acetic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-2-[3-(morpholin-1-ylmethyl)pyrrolidin-1-yl]acetamide
  • N-(2,5-difluorophenyl)-2-[3-(piperazin-1-ylmethyl)pyrrolidin-1-yl]acetamide

Uniqueness

N-(2,5-difluorophenyl)-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its difluorophenyl ring and piperidinylmethyl group may contribute to its unique binding properties and pharmacokinetic profile.

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